8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with substituents influencing physicochemical and pharmacological properties. The biphenyl-4-carbonyl group at position 8 and the propyl chain at position 3 distinguish it from analogs.
Properties
IUPAC Name |
8-(4-phenylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-14-26-21(28)23(24-22(26)29)12-15-25(16-13-23)20(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMAYMUHSIRACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Prolyl Hydroxylase Domains (PHDs) . They are involved in the hydroxylation of Hypoxia-Inducible Factor (HIF) α subunits, signaling for their degradation via the ubiquitin-proteasome system.
Mode of Action
This compound acts as an inhibitor of PHDs. It binds to the active site of the PHDs and competes with the 2-oxoglutarate (2OG) co-substrate. This competition can vary with HIF-α and other PHD substrates. The compound’s interaction with its targets results in the inhibition of the degradation of HIF-α subunits.
Biochemical Pathways
The inhibition of PHDs affects the HIF pathway. Under normal oxygen conditions, HIF-α subunits are hydroxylated by PHDs, which signals for their degradation. This leads to the transcription of HIF target genes, which include those encoding for erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation.
Result of Action
The result of the compound’s action is the upregulation of HIF target genes. This can lead to increased production of EPO, VEGF, and other proteins of biomedical importance. This makes the compound a potential treatment for anemia and other ischemia-related diseases.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of oxygen can affect the activity of PHDs and thus the effectiveness of PHD inhibitors Additionally, the compound’s stability could be affected by factors such as temperature and pH
Biochemical Analysis
Biochemical Properties
8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of its primary targets is the hypoxia-inducible factor prolyl hydroxylase (PHD) family of enzymes. These enzymes are involved in the regulation of the hypoxic response in cells. By inhibiting PHD enzymes, 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can stabilize hypoxia-inducible factors (HIFs), leading to the upregulation of genes involved in erythropoiesis, angiogenesis, and metabolism. Additionally, this compound has been shown to interact with other 2-oxoglutarate-dependent oxygenases, further influencing various biochemical pathways.
Cellular Effects
The effects of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on cells are diverse and depend on the specific cell type and contextFor example, by inhibiting PHD enzymes, 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can enhance the stability and activity of HIFs, leading to increased expression of genes involved in oxygen homeostasis. This can result in enhanced erythropoiesis, angiogenesis, and metabolic adaptation to hypoxic conditions. Additionally, this compound may affect other cellular processes, such as apoptosis and cell proliferation, through its interactions with various signaling pathways.
Molecular Mechanism
The molecular mechanism of action of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The primary mechanism is the inhibition of PHD enzymes, which are responsible for the hydroxylation of HIF-α subunits. By binding to the active site of PHD enzymes, 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione competes with the natural substrate, 2-oxoglutarate, and prevents the hydroxylation of HIF-α. This inhibition leads to the stabilization and activation of HIFs, which then translocate to the nucleus and promote the transcription of target genes involved in the hypoxic response. Additionally, this compound may interact with other 2-oxoglutarate-dependent oxygenases, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods. In in vitro and in vivo studies, the long-term effects of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include sustained upregulation of HIF target genes and prolonged adaptation to hypoxic conditions. Prolonged exposure to this compound may also lead to potential side effects, such as altered cellular metabolism and increased oxidative stress.
Dosage Effects in Animal Models
The effects of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in animal models vary with different dosages. At low to moderate doses, this compound effectively inhibits PHD enzymes and promotes the hypoxic response without causing significant toxicity. At high doses, 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may induce adverse effects, such as increased oxidative stress, tissue damage, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its therapeutic potential.
Metabolic Pathways
8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in several metabolic pathways, primarily through its interactions with 2-oxoglutarate-dependent oxygenases. By inhibiting PHD enzymes, this compound affects the metabolism of HIF-α subunits and the subsequent activation of HIF target genes. Additionally, 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may influence other metabolic pathways by interacting with enzymes involved in collagen synthesis, epigenetic regulation, and cellular respiration. These interactions can lead to changes in metabolic flux and alterations in metabolite levels.
Transport and Distribution
The transport and distribution of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can affect its activity and function, as well as its potential therapeutic effects.
Subcellular Localization
The subcellular localization of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with PHD enzymes and other 2-oxoglutarate-dependent oxygenases. It may also translocate to the nucleus to influence gene expression and other nuclear processes. The subcellular localization of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Longer alkoxy chains (e.g., butoxypropyl in compound 11) correlate with higher yields (61%) compared to ethoxypropyl (35%), likely due to improved solubility .
- Physical State : Hydrophilic substituents (e.g., ethoxyethyl) favor crystalline solids, while lipophilic groups (e.g., benzyl) form oils or require salt formation for stabilization .
Spectroscopic and Analytical Data
- IR Spectroscopy: All analogs show C=O stretches (1722–1775 cm⁻¹) and N-H broadening (~3333 cm⁻¹) .
- Elemental Analysis :
Pharmacological and Functional Comparisons
Structure-Activity Relationships (SAR)
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing triazaspirodecanone derivatives like 8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Methodological Answer : The synthesis typically involves condensation reactions between spirocyclic precursors and functionalized carbonyl or aryl groups. For example, microwave-assisted synthesis using ammonium carbonate and cyanide salts in methanol/water mixtures has been reported for analogous compounds, yielding spirohydantoins with propyl or benzyl substituents . Key steps include cyclization under controlled pH and temperature, followed by purification via column chromatography .
Q. How is the structural integrity of this compound verified experimentally?
- Methodological Answer : Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm spirocyclic connectivity and substituent positions.
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches (~1700 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- Mass spectrometry (HRMS/ESI-MS) to validate molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline) to resolve 3D conformation .
Q. What preliminary biological screening models are used for triazaspiro compounds with structural similarities?
- Methodological Answer : Initial assays include:
- Receptor-binding studies : For antipsychotic potential, compounds are tested against dopamine D2 or serotonin 5-HT2A receptors using radioligand displacement assays .
- Cellular migration/invasion assays : Anti-cancer activity is evaluated in prostate cancer (PC3) cells via Boyden chamber or wound-healing assays, with MMP-2/9 inhibition as a mechanistic focus .
- Catalepsy tests in rodents to assess neurological side-effect profiles .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield and purity of the target compound?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., THF, dioxane) improve reaction homogeneity for spirocyclic intermediates .
- Catalyst screening : Palladium catalysts (e.g., Pd(PtBu₃)₂) enhance coupling efficiency in arylations .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 16h) and improves regioselectivity in cyclization steps .
- Purification : Gradient elution in HPLC or preparative TLC minimizes byproducts from biphenyl carbonyl reactions .
Q. How do substituents on the triazaspiro core influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer :
- Substituent variation : Compare analogs with differing N-3 alkyl chains (e.g., propyl vs. methyl) or aryl groups (e.g., biphenyl vs. trifluoromethylbenzoyl) .
- Pharmacophore mapping : Use molecular docking (e.g., MOE software) to identify critical interactions with targets like serotonin receptors .
- In vivo vs. in vitro correlation : For antipsychotic candidates, assess dose separation between efficacy (e.g., Sidman avoidance) and side effects (e.g., catalepsy in primates) .
Q. What computational approaches are used to predict the compound’s pharmacokinetic properties or target engagement?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or protein targets (e.g., FAK kinase) to predict membrane permeability or binding stability .
- QSAR modeling : Corrogate descriptors (e.g., logP, polar surface area) with bioavailability data from spirohydantoin analogs .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for modified substituents using software like AMBER or GROMACS .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Assay standardization : Validate receptor-binding protocols using positive controls (e.g., haloperidol for D2 antagonism) to minimize inter-lab variability .
- Metabolic stability testing : Use liver microsomes to assess if observed discrepancies arise from compound degradation .
- Epistatic analysis : Evaluate combinatorial effects of substituents (e.g., biphenyl + propyl) using factorial experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
